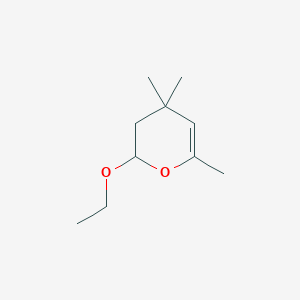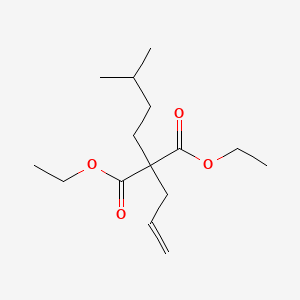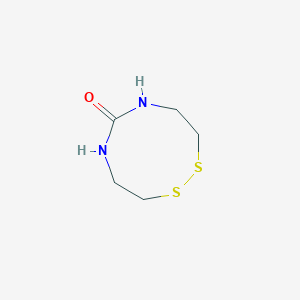![molecular formula C16H11N3S B14609689 N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 59888-34-5](/img/structure/B14609689.png)
N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that incorporates a thiazole ring fused to a pyridine ring, with a naphthalene moiety attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. Another approach involves the use of hydrazonoyl halides as precursors, which react with pyridine derivatives to form the desired thiazole-pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazole-pyridine scaffold but differ in the substitution pattern and attached functional groups.
Pyrano[2,3-d]thiazoles: These compounds have a similar fused ring system but include a pyran ring instead of a pyridine ring.
Uniqueness
N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to the presence of the naphthalene moiety, which can enhance its biological activity and provide distinct electronic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
59888-34-5 |
|---|---|
分子式 |
C16H11N3S |
分子量 |
277.3 g/mol |
IUPAC名 |
N-naphthalen-1-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C16H11N3S/c1-2-7-12-11(5-1)6-3-8-13(12)18-16-19-14-9-4-10-17-15(14)20-16/h1-10H,(H,18,19) |
InChIキー |
VONAXEWHJSMMDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC4=C(S3)N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)


![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)
![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
